3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid
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Overview
Description
3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid is a bile acid derivative with the molecular formula C26H42O4 and a molecular weight of 418.62 g/mol . This compound is an intermediate used in the synthesis of various bile acid derivatives, including 6alpha-Ethyl Ursodeoxycholic Acid and Obeticholic Acid . These derivatives are known for their therapeutic applications, particularly in the treatment of liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid typically involves multiple steps, starting from readily available bile acids such as chenodeoxycholic acid . The synthetic route includes:
Ethylation: The addition of an ethyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Conversion to less oxidized derivatives.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions include various bile acid derivatives, which have significant biological and therapeutic properties .
Scientific Research Applications
3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid involves its interaction with nuclear receptors, particularly the farnesoid X receptor (FXR) . Activation of FXR leads to the regulation of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis . This regulation helps reduce liver fat and fibrosis, making it a potential therapeutic agent for liver diseases .
Comparison with Similar Compounds
Similar Compounds
Chenodeoxycholic Acid: A primary bile acid with similar structural features but lacks the ethyl and keto groups.
Ursodeoxycholic Acid: Another bile acid derivative used in the treatment of liver diseases.
Obeticholic Acid: A derivative of chenodeoxycholic acid with potent FXR activation properties.
Uniqueness
3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid is unique due to its specific structural modifications, which enhance its biological activity and therapeutic potential . The presence of the ethyl and keto groups at specific positions contributes to its distinct pharmacological properties .
Properties
Molecular Formula |
C26H42O4 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
4-[(10S,13R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23,27H,5-14H2,1-4H3,(H,28,29)/t15?,16?,17?,18?,19?,20?,21?,23?,25-,26-/m1/s1 |
InChI Key |
LHSZAKRHUYJKIU-PIROLTRPSA-N |
Isomeric SMILES |
CCC1C2CC(CC[C@@]2(C3CC[C@]4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O |
Origin of Product |
United States |
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